Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H10F3N3O3 |
|---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl 3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-20-11(19)10-16-9(17-18-10)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18) |
InChI Key |
POAQWVGGFFBASO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
A representative method involves preparing ethyl (Z)-2-chloro-2-(2-(4-trifluoromethoxyphenyl)hydrazono)acetate as a key intermediate (6b). This intermediate is synthesized by reacting ethyl 2-chloroacetoacetate with 4-(trifluoromethoxy)phenyl hydrazine derivatives under controlled conditions:
- Reagents: Ethyl 2-chloroacetoacetate, 4-(trifluoromethoxy)phenyl hydrazine, sodium acetate.
- Solvent: Typically aqueous or organic solvents such as dichloromethane or ethanol.
- Conditions: Stirring at room temperature or mild heating for several hours (e.g., 2-6 hours).
The yield for this step is generally high, with reported yields around 85% for similar hydrazone derivatives.
Cyclization to 1,2,4-Triazole Core
The hydrazone intermediate undergoes cyclization under acidic conditions to form the triazole ring. Trifluoroacetic acid (TFA) is commonly used as a cyclization agent:
- Reagents: Trifluoroacetic acid.
- Solvent: Dichloromethane.
- Conditions: Addition of TFA dropwise at low temperature (0 ºC) followed by stirring at room temperature for 1 hour.
- Work-up: The reaction mixture is poured into ice-water, extracted, washed with water and brine, dried over sodium sulfate, and evaporated to yield the triazole intermediate.
This step converts the hydrazone to the triazole ring while maintaining the ethyl ester group intact.
Purification and Characterization
The crude product is typically purified by trituration with ether or by recrystallization to afford the pure ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate as a solid. Analytical techniques used to confirm structure and purity include:
- Melting point determination.
- Mass spectrometry (MS) with electrospray ionization (ESI).
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- High-performance liquid chromatography (HPLC) to confirm purity (>95%).
For example, MS (ESI) typically shows a molecular ion peak consistent with the expected molecular weight, and ^1H NMR confirms the aromatic and ethyl ester protons.
Representative Reaction Scheme Summary
| Step | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-chloroacetoacetate + 4-(trifluoromethoxy)phenyl hydrazine, sodium acetate, r.t., 2-6 h | Ethyl (Z)-2-chloro-2-(2-(4-trifluoromethoxyphenyl)hydrazono)acetate (6b) | ~85 | Hydrazone intermediate |
| 2 | TFA, CH2Cl2, 0 ºC to r.t., 1 h | Cyclized triazole intermediate | 60-90 | Cyclization to 1,2,4-triazole |
| 3 | Purification by trituration or recrystallization | Pure this compound | - | Characterization by MS, NMR, HPLC |
Alternative Synthetic Routes and Variations
While the above method is well-documented, alternative approaches may involve:
- Using substituted hydrazides or hydrazines with different protecting groups.
- Employing microwave-assisted synthesis to reduce reaction times.
- Variations in solvents and catalysts to optimize yield and purity.
However, the core strategy remains the formation of the hydrazone intermediate followed by acid-mediated cyclization.
Research Outcomes and Applications
The described preparation methods have been validated in multiple research studies focusing on structure-activity relationships of triazole derivatives containing trifluoromethoxy groups, which are known to influence biological activity and metabolic stability. The high purity (>95%) and reproducibility of the synthesis enable reliable biological evaluation and further derivatization.
Chemical Reactions Analysis
Ester Hydrolysis and Amidation
The ethyl ester undergoes hydrolysis (1 M HCl, reflux) to yield the carboxylic acid derivative, which is further functionalized via amidation. Ammonolysis with NH₃/MeOH produces 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, a pharmacologically relevant intermediate .
Nucleophilic Substitution
The trifluoromethoxy group participates in SNAr reactions under basic conditions (K₂CO₃, DMF, 60°C), enabling substitution with thiols or amines to yield derivatives with modified electronic profiles .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the triazole C-5 position. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) achieve 70–85% yields .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
1,2,4-Triazole-3-carboxylates exhibit diverse biological activities depending on substituents. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or methyl substituents, enhancing blood-brain barrier penetration .
- Stability : Hydrolysis of the ethyl ester group (e.g., to carboxylic acids as in ) is slower in trifluoromethoxy derivatives due to reduced electron density at the ester carbonyl .
Research Implications
The trifluoromethoxy group distinguishes Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate from analogs by balancing lipophilicity and metabolic stability. Future studies should explore its pharmacokinetics and compare its binding affinities with targets like GlcN-6-P synthase using molecular docking . Structural optimization could involve hybridizing the trifluoromethoxy group with pyridyl or thiophene substituents to amplify bioactivity .
Biological Activity
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate with a trifluoromethoxy-substituted phenyl group. The general synthetic route can be summarized as follows:
- Preparation of the Triazole Ring : The starting material is an appropriate substituted hydrazine that reacts with ethyl acetoacetate to form the triazole scaffold.
- Introduction of the Trifluoromethoxy Group : This is achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
- Carboxylation : The final step involves carboxylation to yield the desired ethyl ester derivative.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results:
- In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines such as HCT-116 and T47D revealed IC50 values of 27.3 µM and 43.4 µM respectively, suggesting moderate cytotoxic effects . The mechanism appears to involve the induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Preliminary studies suggest that derivatives containing the triazole ring can act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the relevance of this compound in drug development:
- Study on Antimicrobial Efficacy : A comparative study evaluated various triazole derivatives for their antimicrobial efficacy. This compound was among the top performers against resistant bacterial strains .
- Cancer Cell Apoptosis Induction : Research demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines, supporting its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
